molecular formula C5H7NO2S B1584062 Ethyl isothiocyanatoacetate CAS No. 24066-82-8

Ethyl isothiocyanatoacetate

Cat. No. B1584062
Key on ui cas rn: 24066-82-8
M. Wt: 145.18 g/mol
InChI Key: IYPSSPPKMLXXRN-UHFFFAOYSA-N
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Patent
US04100346

Procedure details

Carbon disulfide (22.8 g., 0.3 mol.) in chloroform (40 ml.) was added over a period of one hour to a stirred suspension of glycine ethyl ester hydrochloride (41.7 g. 0.3 mol.) and triethylamine (60.7 g., 0.6 mol.) in methylene chloride (300 ml.) at -10° C. The reaction mixture was allowed to warm up to 10° C. and was stirred for 10 minutes at this temperature. The mixture was treated dropwise with ethyl chloroformate (32.6 g., 0.3 mol.) in chloroform (50 ml.) at 0°-5° C. over a period of 0.5 hour. The mixture was stirred for another 40 minutes at room temperature and triethylamine (30.4 g., 0.3 mol.) was added dropwise over a period of 15 minutes. The mixture was stirred for 1/4 hour at 0° C. and an additional 1/2 hour at room temperature and finally stored over night at 25° C. The mixture was washed with water (250 ml.), 2N hydrochloric acid (2 × 300 ml.), 5% sodium bicarbonate solution (4 × 300 ml.) and dried over anhydrous sodium sulfate. The solvent was evaporated at 40° C. (15 mm.) to yield 38.1 g. of crude isothiocyanate. Upon storage overnight, a red dye was produced. This may be eliminated by distillation of the isothiocyanate.*
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
60.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=S.Cl.[CH2:5]([O:7][C:8](=[O:11])[CH2:9][NH2:10])[CH3:6].C(N(CC)CC)C.ClC(OCC)=O.[N-]=C=S>C(Cl)(Cl)Cl.C(Cl)Cl>[C:8]([CH2:9][N:10]=[C:1]=[S:3])([O:7][CH2:5][CH3:6])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
41.7 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
60.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
32.6 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
was stirred for 10 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for another 40 minutes at room temperature
Duration
40 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1/4 hour at 0° C. and an additional 1/2 hour at room temperature
Duration
0.5 h
WAIT
Type
WAIT
Details
finally stored over night at 25° C
WASH
Type
WASH
Details
The mixture was washed with water (250 ml.), 2N hydrochloric acid (2 × 300 ml.), 5% sodium bicarbonate solution (4 × 300 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at 40° C. (15 mm.)
CUSTOM
Type
CUSTOM
Details
to yield 38.1 g
CUSTOM
Type
CUSTOM
Details
Upon storage overnight, a red dye was produced
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
This may be eliminated by distillation of the isothiocyanate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(=O)(OCC)CN=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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